(2E)-2,3-dimethylbut-2-ene-1,4-diol
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Overview
Description
(2E)-2,3-dimethylbut-2-ene-1,4-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a double bond in its structure, specifically in the (2E)-configuration. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,3-dimethylbut-2-ene-1,4-diol can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by reduction. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(2E)-2,3-dimethylbut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of 2,3-dimethylbutane-1,4-diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-2,3-dimethylbut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2E)-2,3-dimethylbut-2-ene-1,4-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in both fundamental and applied research.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylbutane-1,4-diol: Lacks the double bond present in (2E)-2,3-dimethylbut-2-ene-1,4-diol.
2,3-dimethyl-2-butene: Contains the double bond but lacks the hydroxyl groups.
1,4-butanediol: A simpler diol without the methyl groups and double bond.
Uniqueness
This compound is unique due to the combination of its double bond and hydroxyl groups, which confer distinct reactivity and properties. This makes it a versatile compound in various chemical transformations and applications.
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(E)-2,3-dimethylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5+ |
InChI Key |
LHWNRQDQUXQQPG-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C(/C)\CO)/CO |
Canonical SMILES |
CC(=C(C)CO)CO |
Origin of Product |
United States |
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